molecular formula C12H13NO4 B6269260 rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 1955557-32-0

rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B6269260
CAS No.: 1955557-32-0
M. Wt: 235.2
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Description

rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring, a hydroxy group, a methyl group, and a phenyl group. The presence of multiple chiral centers makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of Functional Groups:

    Chiral Resolution: The final step often involves the resolution of the racemic mixture to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chromatography are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S,4S)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
  • rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-(4-methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

rac-(2R,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for stereochemical studies and applications in various fields.

Properties

CAS No.

1955557-32-0

Molecular Formula

C12H13NO4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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